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Compound of Interest

Compound Name: 1-(Benzyloxy)-3-ethynylbenzene

Cat. No.: B163511 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the infrared (IR) and mass spectrometry

(MS) characteristics of 1-(benzyloxy)-3-ethynylbenzene, a molecule of interest in synthetic

chemistry and drug discovery. This document outlines the expected spectroscopic data,

detailed experimental protocols for obtaining such data, and a logical workflow for the analysis.

Core Spectroscopic Data
The quantitative data expected from the IR and mass spectrometric analysis of 1-
(benzyloxy)-3-ethynylbenzene (Molecular Formula: C₁₅H₁₂O, Molecular Weight: 208.26 g/mol

) are summarized below. These values are predicted based on the characteristic behavior of its

constituent functional groups as documented in spectroscopic literature.

Infrared (IR) Spectroscopy Data
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Functional Group Vibration Mode
Expected
Wavenumber
(cm⁻¹)

Intensity

≡C-H (Terminal

Alkyne)
Stretching ~3300 Strong, Sharp

C≡C (Terminal Alkyne) Stretching ~2100-2260 Weak to Medium

=C-H (Aromatic) Stretching ~3030-3100 Medium to Weak

C-H (Alkyl - CH₂) Stretching ~2850-2960 Medium

C=C (Aromatic) In-ring Stretching ~1450-1600
Medium, Multiple

Bands

C-O-C (Aryl Ether) Asymmetric Stretching ~1250 Strong

C-O-C (Aryl Ether) Symmetric Stretching ~1040 Strong

Mass Spectrometry (MS) Data
m/z

Proposed
Fragment Ion

Formula Notes

208 [M]⁺ [C₁₅H₁₂O]⁺ Molecular Ion

91 [C₇H₇]⁺ [C₆H₅CH₂]⁺
Benzyl cation (often

the base peak)

117 [M - C₇H₇]⁺ [C₈H₅O]⁺
Loss of the benzyl

group

77 [C₆H₅]⁺ [C₆H₅]⁺

Phenyl cation, from

fragmentation of the

benzyl group

Experimental Protocols
Detailed methodologies for acquiring the IR and mass spectra of 1-(benzyloxy)-3-
ethynylbenzene are provided below.
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Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 1-(benzyloxy)-3-ethynylbenzene by

measuring the absorption of infrared radiation.

Method: Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FT-IR) Spectroscopy.

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer equipped with a diamond or

germanium ATR crystal.

Procedure:

Sample Preparation: A small amount of solid 1-(benzyloxy)-3-ethynylbenzene is placed

directly onto the ATR crystal.

Data Acquisition:

A background spectrum of the empty ATR crystal is recorded to account for atmospheric

and instrumental interferences.

The sample spectrum is then recorded.

The instrument is set to scan the mid-infrared range, typically from 4000 to 400 cm⁻¹.

A sufficient number of scans (e.g., 16 or 32) are co-added to ensure a good signal-to-noise

ratio.

Data Processing: The resulting interferogram is subjected to a Fourier transform to produce

the final infrared spectrum (transmittance or absorbance vs. wavenumber).

Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of 1-(benzyloxy)-3-
ethynylbenzene to confirm its structure.

Method: Electron Ionization - Quadrupole Mass Spectrometry (EI-MS).
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Instrumentation: A mass spectrometer with an electron ionization source and a quadrupole

mass analyzer.

Procedure:

Sample Introduction: A dilute solution of 1-(benzyloxy)-3-ethynylbenzene in a volatile

organic solvent (e.g., dichloromethane or methanol) is introduced into the instrument, often

via a direct insertion probe or gas chromatography inlet.

Ionization: In the EI source, the sample molecules are bombarded with a high-energy

electron beam (typically 70 eV), causing ionization and fragmentation.

Mass Analysis: The resulting positive ions are accelerated into the quadrupole mass

analyzer, which separates them based on their mass-to-charge (m/z) ratio.

Detection: The separated ions are detected, and their abundance is recorded for each m/z

value.

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion

abundance versus m/z.

Visualized Workflows
The logical flow of the spectroscopic analysis and the expected fragmentation pathway are

depicted in the following diagrams.
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Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of 1-(benzyloxy)-3-ethynylbenzene.
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Caption: Proposed mass fragmentation pathway for 1-(benzyloxy)-3-ethynylbenzene.

To cite this document: BenchChem. [Spectroscopic Analysis of 1-(Benzyloxy)-3-
ethynylbenzene: An In-depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b163511#ir-and-mass-spectrometry-of-1-
benzyloxy-3-ethynylbenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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